

Application Note: Laboratory Scale Preparation of 2,6-Dimethyl-3-nitropyridine

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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridine

Cat. No.: B099991

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, laboratory-scale protocol for the synthesis of **2,6-Dimethyl-3-nitropyridine** via the nitration of 2,6-lutidine.

Introduction

2,6-Dimethyl-3-nitropyridine, also known as 3-nitro-2,6-lutidine, is a substituted nitropyridine derivative valuable as an intermediate in organic synthesis. The synthesis involves the electrophilic nitration of the 2,6-lutidine (2,6-dimethylpyridine) ring. The pyridine ring is electron-deficient, making electrophilic substitution challenging compared to benzene. Therefore, potent nitrating agents are required. This protocol adapts a well-established method utilizing nitric acid in trifluoroacetic anhydride, which has proven effective for the nitration of various pyridine derivatives, yielding the corresponding 3-nitropyridines.^{[1][2]}

Reaction Scheme

The overall reaction involves the nitration of 2,6-lutidine at the 3-position:

Data Summary

This table summarizes the key quantitative data for the reactant and product.

Compound Name	2,6-Lutidine	2,6-Dimethyl-3-nitropyridine
Synonym	2,6-Dimethylpyridine	3-Nitro-2,6-lutidine
CAS Number	108-48-5[3]	15513-52-7
Molecular Formula	C ₇ H ₉ N	C ₇ H ₈ N ₂ O ₂
Molecular Weight	107.15 g/mol [3]	152.15 g/mol
Appearance	Clear liquid[3]	Solid
Melting Point	-6 °C[3]	26-31 °C
Boiling Point	143-145 °C[3]	Not specified
Purity (Typical)	>98%	97%
Reported Yield	N/A	10-83% (for various pyridines) [1][2]

Experimental Protocol

This protocol is based on the general method for nitration of pyridines with nitric acid in trifluoroacetic anhydride.[1][2]

4.1 Materials and Reagents

- 2,6-Lutidine (2,6-Dimethylpyridine)
- Trifluoroacetic Anhydride (TFAA)
- Nitric Acid (fuming, ≥90%)
- Potassium Nitrate (optional, as an alternative nitrating source)[4]
- Sodium metabisulfite
- Sodium hydroxide (NaOH) solution

- Chloroform (or Dichloromethane) for extraction
- Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying
- Deionized Water
- Ice

4.2 Equipment

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice-salt bath
- Magnetic stir plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)
- pH paper or meter

4.3 Synthesis Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C using an ice-salt bath.
- **Addition of Lutidine:** While maintaining the temperature at 0 °C, slowly add 2,6-lutidine (1 equivalent) dropwise to the stirred TFAA. Stir the resulting mixture at this temperature for 15-20 minutes.
- **Nitration:** Slowly add fuming nitric acid (1 equivalent) dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C. After the addition is complete, allow the reaction to stir at room temperature for approximately 6 hours.^[4]

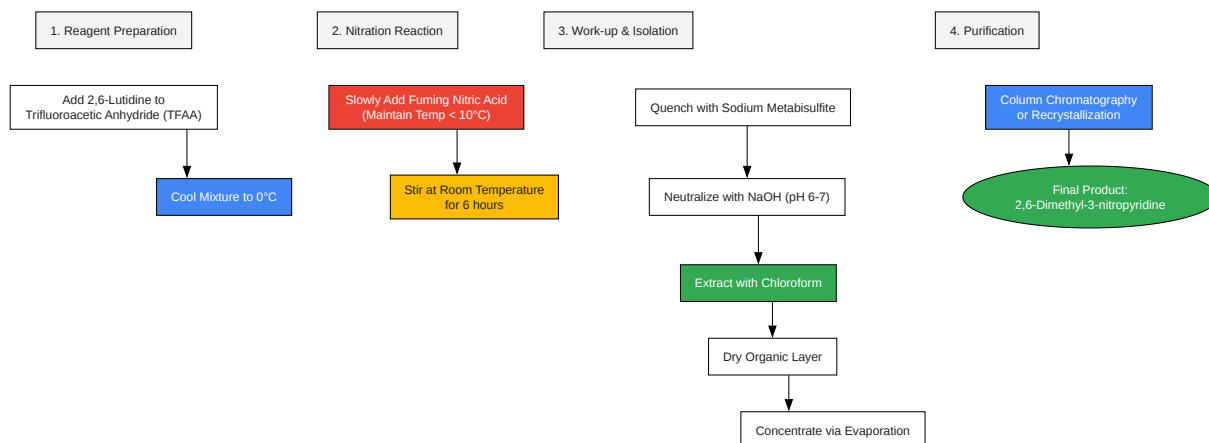
- **Reaction Quenching:** After 6 hours, cool the reaction mixture again in an ice bath. Slowly and carefully add a solution of sodium metabisulfite in water to decompose excess nitrating agent.^[4]
- **Neutralization and Extraction:** Carefully adjust the pH of the mixture to approximately 6-7 using a concentrated sodium hydroxide solution while keeping the flask cooled in an ice bath. Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2,6-Dimethyl-3-nitropyridine** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain the final product of high purity.

4.4 Safety Precautions

- Work in a well-ventilated fume hood.
- Trifluoroacetic anhydride and fuming nitric acid are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The reaction is exothermic, especially during the addition of nitric acid and the neutralization step. Maintain strict temperature control.
- Handle all organic solvents with care and away from ignition sources.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory synthesis of **2,6-Dimethyl-3-nitropyridine**.



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Caption: Workflow for the synthesis of **2,6-Dimethyl-3-nitropyridine**.

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References

- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Lutidine [commonorganicchemistry.com]
- 4. scribd.com [scribd.com]
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